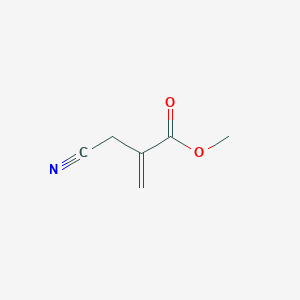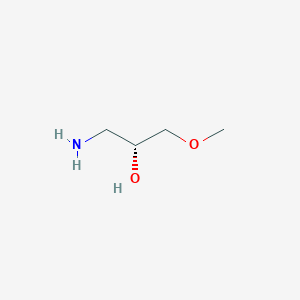![molecular formula C24H25N3O6 B2665228 7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-65-2](/img/structure/B2665228.png)
7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H25N3O6 and its molecular weight is 451.479. The purity is usually 95%.
BenchChem offers high-quality 7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes and Sensors
One prominent application of derivatives of this compound is in the development of fluorescent probes for detecting metal ions in biological systems. For example, a coumarin-pyrazolone probe, synthesized from a related coumarin derivative, demonstrated high sensitivity for detecting Cr3+ ions, showcasing its potential for applications in living cell imaging (Mani et al., 2018). Moreover, another study reported the synthesis of a fluorescent probe based on the Michael addition mechanism, designed for selective detection of sulfite, indicating its utility in monitoring sulfite levels in realistic samples and living cells (Sun et al., 2017).
Molecular Structure and Synthesis
The compound's molecular structure and synthesis pathways have also been explored. Research on its crystal and molecular structure provides insights into its chemical properties and reactions. A study focused on the crystal structure of a closely related derivative of the compound, highlighting the molecular features and weak intermolecular binding, which have implications for its chemical behavior and potential applications (Ashraf et al., 2012).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial properties of derivatives of this compound have been investigated, showcasing their potential in pharmaceutical and health-related applications. A series of coumarin-oxadiazole hybrids demonstrated significant antioxidant activity, suggesting their potential as antioxidant leads (Basappa et al., 2021). Furthermore, derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Bhat et al., 2013).
Solvent Effects and Photophysics
The effects of solvent polarity on the photophysics of derivatives have been studied, providing insights into their fluorescence properties and interactions with solvents. Research into the solvent effects on the bimolecular quenching reactions of a related compound highlights the importance of medium effects on fluorescence intensity and molar absorptivity (Koppal et al., 2018).
properties
IUPAC Name |
7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-6-27(7-2)16-9-8-14-10-17(24(28)32-18(14)13-16)23-25-22(26-33-23)15-11-19(29-3)21(31-5)20(12-15)30-4/h8-13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNIUXLCPLZDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

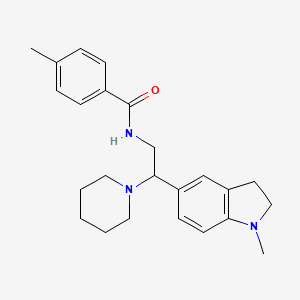
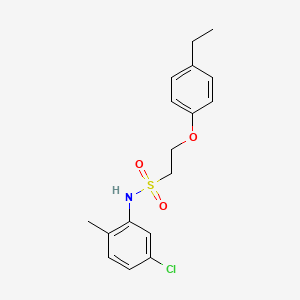

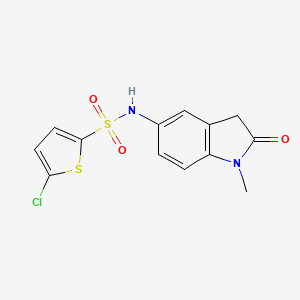
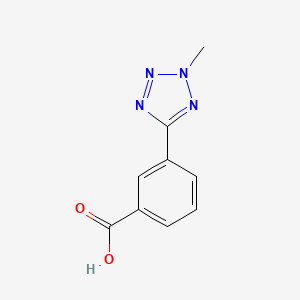
![3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2665153.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)

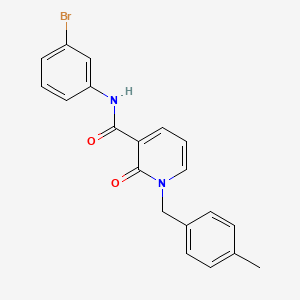
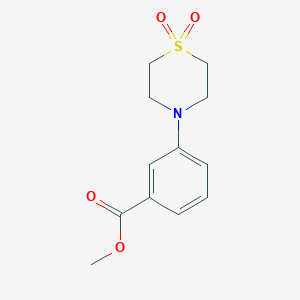
![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)
